4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate
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Overview
Description
Preparation Methods
The synthesis of 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate involves several steps. The key intermediates and target compounds are synthesized through a series of reactions involving various reagents and conditions Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
4,4-Dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It has been studied for its potential as a protein kinase inhibitor, showing promising results in inhibiting various kinases involved in cancer and other diseases . Additionally, it has been explored for its chemoprotective and antitumor activities .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate involves its interaction with specific molecular targets and pathways . It acts as an inhibitor of protein kinases, interfering with the signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
4,4-Dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate can be compared with other dithioloquinoline derivatives . Similar compounds include 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione and its various derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy .
Properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinolin-8-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c1-19(2)16-15(18(23)25-24-16)13-10-12(8-9-14(13)20-19)22-17(21)11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBTVRIXCPCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=S)SS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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